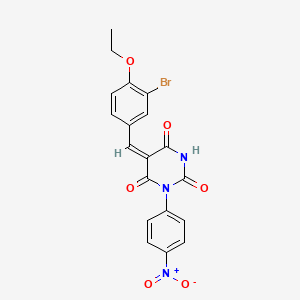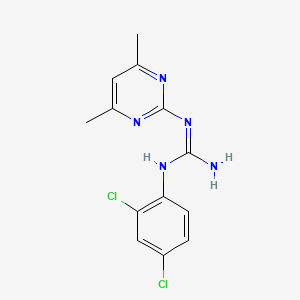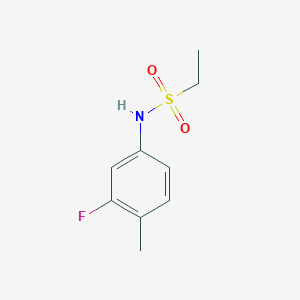![molecular formula C21H29NO2 B5343448 N-[2-(3,4-dimethylphenoxy)ethyl]-1-adamantanecarboxamide](/img/structure/B5343448.png)
N-[2-(3,4-dimethylphenoxy)ethyl]-1-adamantanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(3,4-dimethylphenoxy)ethyl]-1-adamantanecarboxamide, also known as Memantine, is a drug that is used in the treatment of Alzheimer's disease. The drug was first synthesized in 1968 by Eli Lilly and Company, and it was approved by the US Food and Drug Administration (FDA) for the treatment of moderate to severe Alzheimer's disease in 2003.
Mécanisme D'action
N-[2-(3,4-dimethylphenoxy)ethyl]-1-adamantanecarboxamide works by blocking the action of glutamate at the NMDA receptor. Glutamate is an excitatory neurotransmitter that is involved in learning and memory. In Alzheimer's disease, there is an excess of glutamate, which can lead to neuronal damage and cell death. By blocking the action of glutamate at the NMDA receptor, this compound helps to protect neurons from damage and cell death.
Biochemical and Physiological Effects:
This compound has been shown to improve cognitive function in patients with Alzheimer's disease. It has also been shown to reduce the levels of beta-amyloid, a protein that is associated with the development of Alzheimer's disease. This compound has also been shown to reduce oxidative stress and inflammation, which are both implicated in the pathogenesis of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-[2-(3,4-dimethylphenoxy)ethyl]-1-adamantanecarboxamide is that it is a well-tolerated drug with few side effects. This makes it a good candidate for use in clinical trials. However, one limitation of this compound is that it is not effective in all patients with Alzheimer's disease. It is only approved for the treatment of moderate to severe Alzheimer's disease, and it has not been shown to be effective in the treatment of mild Alzheimer's disease.
Orientations Futures
There are several future directions for research on N-[2-(3,4-dimethylphenoxy)ethyl]-1-adamantanecarboxamide. One direction is to investigate the use of this compound in the treatment of other neurodegenerative diseases, such as Parkinson's disease and Huntington's disease. Another direction is to investigate the use of this compound in combination with other drugs for the treatment of Alzheimer's disease. Finally, there is a need for further research to better understand the mechanism of action of this compound and its effects on neuronal function.
Méthodes De Synthèse
The synthesis of N-[2-(3,4-dimethylphenoxy)ethyl]-1-adamantanecarboxamide involves the reaction of 1-adamantylamine with 3,4-dimethylphenylchloroacetate in the presence of a base. The resulting product is then treated with ethylene oxide to form this compound.
Applications De Recherche Scientifique
N-[2-(3,4-dimethylphenoxy)ethyl]-1-adamantanecarboxamide is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, which means that it blocks the action of glutamate at the NMDA receptor. The NMDA receptor is involved in learning and memory, and its dysfunction has been implicated in the pathogenesis of Alzheimer's disease. This compound has been shown to improve cognitive function in patients with Alzheimer's disease, and it is currently the only drug approved for the treatment of moderate to severe Alzheimer's disease.
Propriétés
IUPAC Name |
N-[2-(3,4-dimethylphenoxy)ethyl]adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO2/c1-14-3-4-19(7-15(14)2)24-6-5-22-20(23)21-11-16-8-17(12-21)10-18(9-16)13-21/h3-4,7,16-18H,5-6,8-13H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLPKQXHAYKJJBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCCNC(=O)C23CC4CC(C2)CC(C4)C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-chlorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B5343367.png)


![3-[3-(4-ethoxyphenyl)-2-methylacryloyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B5343381.png)
![4-(4-bromobenzoyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5343385.png)

![5-[(cycloheptylamino)methyl]-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one hydrochloride](/img/structure/B5343391.png)
![1-(2,3-dimethoxybenzyl)-3-{[(2,2-dimethylpropyl)amino]methyl}-3-hydroxypiperidin-2-one](/img/structure/B5343399.png)
![2-[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N,N-dimethylacetamide](/img/structure/B5343406.png)
![2-(1,3-benzoxazol-2-yl)-3-[4-(dimethylamino)phenyl]-1-(4-isopropoxyphenyl)-2-propen-1-one](/img/structure/B5343408.png)
![3-[1-(2-methoxy-4-nitrophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5343413.png)

![5-[(3-methoxyphenoxy)methyl]-N-[(2S)-pyrrolidin-2-ylmethyl]-1H-pyrazole-3-carboxamide](/img/structure/B5343426.png)
